(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1428532-87-9
VCID: VC2873783
InChI: InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-9)7(8)10-5;/h2-3H,4,9H2,1H3;1H
SMILES: CC1=NC(=C(C=C1)CN)Cl.Cl
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride

CAS No.: 1428532-87-9

Cat. No.: VC2873783

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride - 1428532-87-9

Specification

CAS No. 1428532-87-9
Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
IUPAC Name (2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(4-9)7(8)10-5;/h2-3H,4,9H2,1H3;1H
Standard InChI Key ARRQYNYRKHXRQC-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)CN)Cl.Cl
Canonical SMILES CC1=NC(=C(C=C1)CN)Cl.Cl

Introduction

Chemical Properties and Structure

(2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride possesses distinctive chemical and physical properties that define its behavior in various chemical environments. The compound's core structure consists of a pyridine ring with specific functional group substitutions that contribute to its chemical reactivity and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride are summarized in the following table:

PropertyValue
CAS Number1428532-87-9
Molecular FormulaC₇H₁₀Cl₂N₂
Molecular Weight193.07 g/mol
IUPAC Name(2-chloro-6-methylpyridin-3-yl)methanamine;hydrochloride
AppearanceSolid (specific physical appearance details not provided in sources)
Purity (Commercial)≥95% minimum

The compound's molecular structure features a pyridine ring with three key substitutions: a chlorine atom at position 2, a methyl group at position 6, and a methanamine group at position 3. The amine functionality exists as the hydrochloride salt, which typically increases water solubility compared to the free base form and provides greater stability for storage and handling.

Structural Characteristics

The structural characteristics of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride significantly influence its chemical behavior. The pyridine ring, being an electron-deficient aromatic heterocycle, exhibits distinct reactivity patterns compared to benzene derivatives. The presence of the chlorine atom at position 2 further affects the electron distribution within the ring, potentially activating certain positions for nucleophilic substitution reactions. The methyl group at position 6 contributes electron density to the system through inductive effects, while the methanamine group at position 3 introduces a basic center that can participate in acid-base reactions and hydrogen bonding.

Stability and Reactivity

Understanding the stability and reactivity of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is crucial for its proper handling, storage, and application in various research contexts.

Stability Profile

For long-term storage, the compound should be kept in a tightly sealed container, protected from light, moisture, and extreme temperatures to prevent degradation. These precautions are standard for many pyridine derivatives and amine hydrochlorides used in research settings.

Reactivity Patterns

The reactivity of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride is significantly influenced by the presence of both the amine group and the heterocyclic pyridine ring. The primary amine functionality can participate in various reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Reductive amination to form secondary amines

  • Schiff base formation with aldehydes and ketones

The pyridine ring, particularly with the electron-withdrawing chlorine substituent, may exhibit reactivity toward nucleophilic aromatic substitution reactions at specific positions. The methyl group at position 6 could potentially participate in oxidation reactions or serve as a site for further functionalization through radical processes.

Synthesis Methods

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride typically involves multiple steps, starting from appropriate pyridine precursors. While the specific synthetic routes can vary, certain general approaches are commonly employed based on established organic chemistry methodologies.

General Synthetic Approach

The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride generally follows a sequence that includes chlorination of an appropriately substituted pyridine derivative, followed by functionalization to introduce the methanamine group. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

The starting materials for such syntheses often include commercially available 2-chloro-6-methylpyridine derivatives, which undergo further transformation to introduce the methanamine functionality at position 3. This can be achieved through various routes, including direct amination, reduction of nitriles or amides, or reductive amination processes.

Critical Parameters in Synthesis

Several critical parameters must be carefully controlled during the synthesis of (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride to ensure high purity and yield:

  • Reaction temperature and time: These factors significantly impact the selectivity and efficiency of the reactions involved.

  • Solvent selection: The choice of solvent can affect solubility, reaction rates, and product isolation.

  • Purification techniques: Chromatographic methods, recrystallization, and other purification approaches are essential for achieving the desired purity level, typically ≥95% for commercial products .

  • Salt formation conditions: The conditions under which the hydrochloride salt is formed can impact the crystallinity and stability of the final product.

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